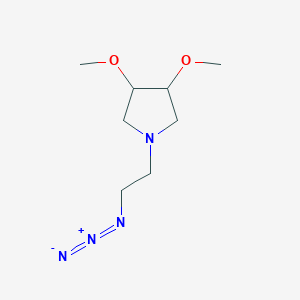
1-(2-Azidoethyl)-3,4-dimethoxypyrrolidine
概要
説明
Azidoethyl compounds are a class of organic compounds that contain an azido group (-N3) and an ethyl group (-CH2CH3). They are used in a variety of scientific research applications. Pyrrolidines, on the other hand, are a class of organic compounds characterized by a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of azidoethyl compounds often involves the reaction of an appropriate precursor with an azide source . For pyrrolidines, various synthetic strategies exist, including ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of azidoethyl compounds and pyrrolidines can be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
Azidoethyl compounds can participate in a variety of chemical reactions, including click chemistry reactions . Pyrrolidines can undergo a range of transformations, including functionalization of the pyrrolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of azidoethyl compounds and pyrrolidines can be determined using various analytical techniques. These properties include density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others .科学的研究の応用
Magnetic Properties of Azido-bridged Compounds
The study by You, Hong, and Kim (2005) explores azido-bridged Cu(II) compounds, focusing on their magnetic properties. These compounds exhibit unique end-to-end and end-on azido bridging modes, which influence their magnetic interactions. This research suggests potential applications in designing new magnetic materials with specific properties by manipulating azido and related groups (You, Hong, & Kim, 2005).
Antitumor Activity of Azide and Propargyl Derivatives
Bykhovskaya et al. (2017) synthesized and evaluated the antitumor activity of compounds based on N-(2-azidoethyl)- and N-propargyl-3,5-bis(arylidene)piperidin-4-ones. These compounds showed significant cytotoxicity against various human tumor cell lines, highlighting the potential of azidoethyl derivatives in developing new antitumor agents (Bykhovskaya et al., 2017).
Synthesis of Azetidine and Piperidine Derivatives
Mangelinckx et al. (2005) described the synthesis of new azetidine and piperidine derivatives, showcasing the versatility of using azidoethyl and related groups in constructing complex cyclic amino acid derivatives. These compounds are valuable for further functionalization and have potential applications in pharmaceuticals and organic synthesis (Mangelinckx et al., 2005).
Electrophilic Cyclization and N-Heterocyclic Synthesis
Fischer et al. (2008) explored the electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics, leading to the synthesis of highly substituted isoquinolines. This study demonstrates the utility of azido groups in facilitating novel cyclization reactions, which can be applied to the synthesis of complex heterocyclic compounds (Fischer et al., 2008).
作用機序
The mechanism of action of azidoethyl compounds and pyrrolidines would depend on their specific structure and the context in which they are used. For example, some azidoethyl compounds have been studied for their biochemical and physiological effects.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-azidoethyl)-3,4-dimethoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-13-7-5-12(4-3-10-11-9)6-8(7)14-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGDBPIPYCIQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B1474461.png)
![Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B1474463.png)
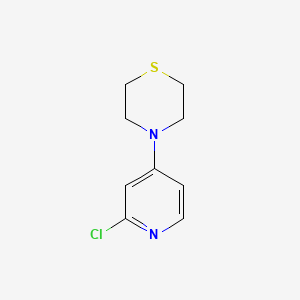
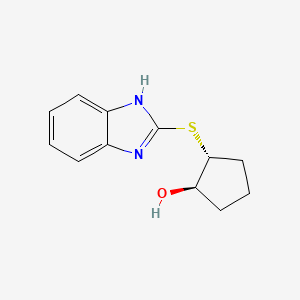
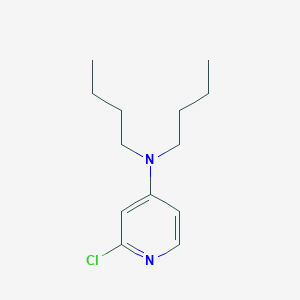


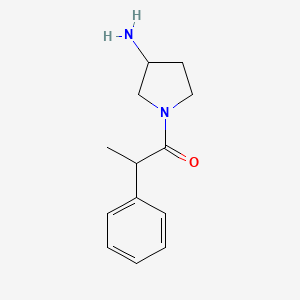
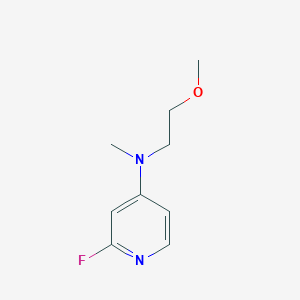
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474477.png)
![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474478.png)
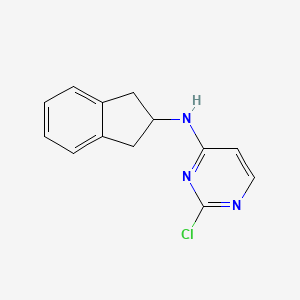
![3-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}propane-1,2-diol](/img/structure/B1474481.png)